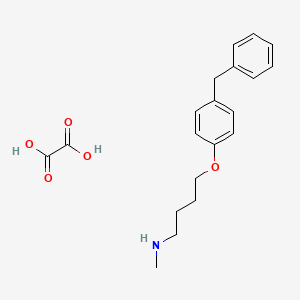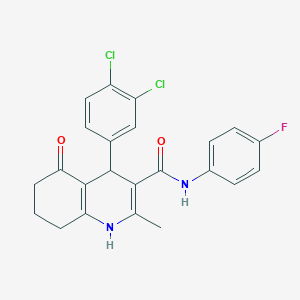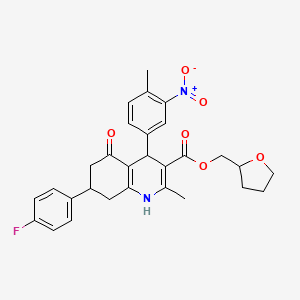![molecular formula C17H24INO5 B4096584 N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4096584.png)
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid
Overview
Description
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a cyclopentanamine moiety linked to a 2-iodo-4-methylphenoxy group via a propyl chain, and it is often associated with oxalic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine typically involves a multi-step process:
Formation of the 2-iodo-4-methylphenoxy intermediate: This step involves the iodination of 4-methylphenol using iodine and an oxidizing agent such as sodium iodate.
Attachment of the propyl chain: The 2-iodo-4-methylphenoxy intermediate is then reacted with 1-bromopropane in the presence of a base like potassium carbonate to form 3-(2-iodo-4-methylphenoxy)propane.
Cyclopentanamine coupling: The final step involves the reaction of 3-(2-iodo-4-methylphenoxy)propane with cyclopentanamine under reflux conditions to yield N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine.
Formation of the oxalate salt: The compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized using agents like potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a phenoxy carboxylic acid derivative.
Reduction: Formation of a 3-(4-methylphenoxy)propylcyclopentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets. The phenoxy group may interact with receptor sites, while the cyclopentanamine moiety can modulate the activity of enzymes or ion channels. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-chloro-4-methylphenoxy)propyl]cyclopentanamine
- N-[3-(2-bromo-4-methylphenoxy)propyl]cyclopentanamine
- N-[3-(2-fluoro-4-methylphenoxy)propyl]cyclopentanamine
Uniqueness
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for further research.
Properties
IUPAC Name |
N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO.C2H2O4/c1-12-7-8-15(14(16)11-12)18-10-4-9-17-13-5-2-3-6-13;3-1(4)2(5)6/h7-8,11,13,17H,2-6,9-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIZIVAAYNKZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC2CCCC2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(3,4-dichlorophenoxy)ethyl]methylamine oxalate](/img/structure/B4096514.png)
![N-[4-(benzyloxy)phenyl]-2-biphenylcarboxamide](/img/structure/B4096515.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4096520.png)
![Ethyl 2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl-methylamino]acetate](/img/structure/B4096521.png)


![2-[2-(2-fluorophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4096531.png)
![2-[3-(cyclopentylamino)propoxy]benzonitrile oxalate](/img/structure/B4096536.png)
![N-[3-(4-benzylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4096544.png)
![1-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-yl)-3-methylbutan-1-ol](/img/structure/B4096565.png)
![N-methyl-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-1-(oxan-4-yl)methanamine](/img/structure/B4096567.png)

![Oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B4096576.png)
